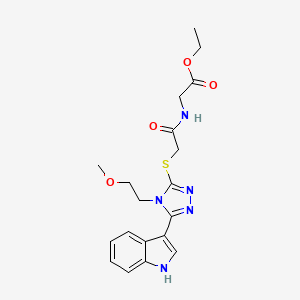
ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a compound of significant interest due to its complex structure and potential applications. This compound contains a blend of an indole moiety, a triazole ring, and other functional groups that make it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate generally starts with the preparation of its core structures, such as the 1H-indole and 1,2,4-triazole rings.
These core structures can be synthesized through cyclization reactions. The 1H-indole can be prepared via Fischer indole synthesis, while the 1,2,4-triazole ring can be formed through cyclization of appropriate precursors in the presence of hydrazine.
Subsequent steps involve the formation of intermediates that are then coupled through a series of nucleophilic substitution and condensation reactions.
Protecting groups may be employed to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods:
Industrial methods for large-scale synthesis involve optimization of reaction conditions to maximize yield and purity.
Catalysts and solvents are chosen based on their ability to facilitate efficient reactions while being cost-effective and environmentally friendly.
Continuous flow techniques and automated synthesis can enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The indole ring can undergo oxidation to form various derivatives, potentially modifying the biological activity.
Reduction: Reduction of certain functional groups can lead to the formation of other active intermediates.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents, altering the properties and applications of the compound.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction.
Major Products Formed:
Products vary depending on the specific reactions and conditions. For example, oxidation may yield quinonoid structures, while substitution can introduce various alkyl or aryl groups, enhancing the compound's utility in different contexts.
Scientific Research Applications
Chemistry:
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is used in synthetic chemistry as a building block for more complex molecules.
Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
The compound's interaction with biological systems can provide insights into the functioning of enzymes and receptors.
Its derivatives may be investigated for their potential as enzyme inhibitors or activators.
Medicine:
Research explores its potential therapeutic uses, such as anti-inflammatory, anti-cancer, or antimicrobial agents.
Structure-activity relationship (SAR) studies help in understanding how modifications to its structure can improve efficacy and reduce toxicity.
Industry:
Its application extends to the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate exerts its effects by interacting with various molecular targets.
The indole and triazole rings can participate in hydrogen bonding and π-π interactions, influencing binding to biological macromolecules.
Pathways involved include inhibition of specific enzymes or receptors, disruption of cell signaling pathways, and modulation of gene expression.
Comparison with Similar Compounds
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-hydroxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-chloroethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-ethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
Uniqueness:
The specific substitution pattern on the triazole and indole rings of ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate imparts unique chemical properties and biological activity.
Compared to similar compounds, the methoxyethyl group may enhance its solubility and binding affinity, making it particularly suited for certain applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields. Its complex structure and versatile reactivity make it a compound of significant interest for ongoing and future research.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-3-28-17(26)11-21-16(25)12-29-19-23-22-18(24(19)8-9-27-2)14-10-20-15-7-5-4-6-13(14)15/h4-7,10,20H,3,8-9,11-12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXMPJRZLRRVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
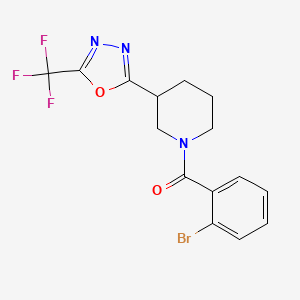
![1-(2,5-dimethoxybenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2558651.png)
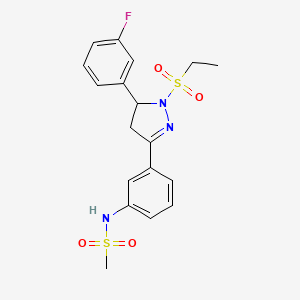
![6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B2558654.png)
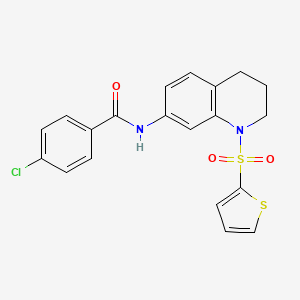
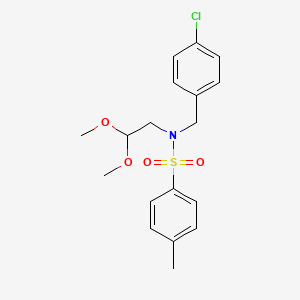
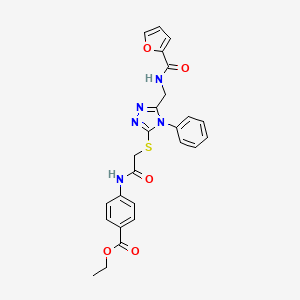
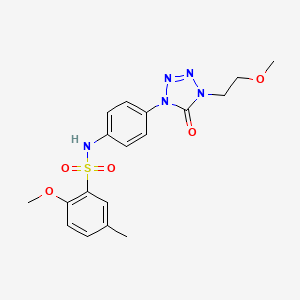
![N-(cyanomethyl)-3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-N-propylpropanamide](/img/structure/B2558664.png)
![N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2558666.png)
![1-ethyl-3,5-dimethyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2558667.png)
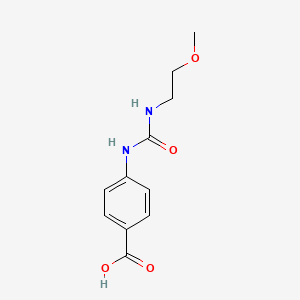
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(naphthalen-2-yloxy)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B2558670.png)
![2-[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2558671.png)
